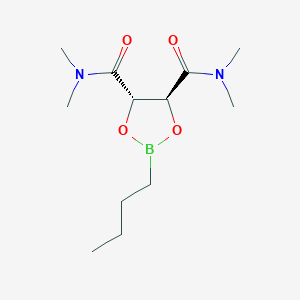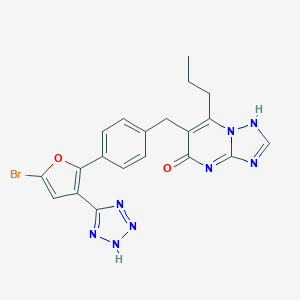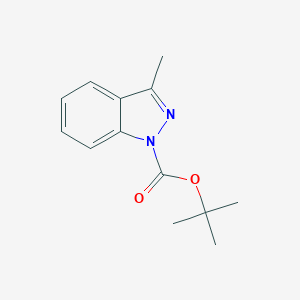![molecular formula C6H8N4O B064935 1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one CAS No. 191230-88-3](/img/structure/B64935.png)
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one, commonly known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a heterocyclic compound that has a unique structure and properties that make it useful for research purposes.
Mecanismo De Acción
DPI works by inhibiting the activity of PKC, an enzyme that is involved in cell signaling and regulation. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and plays a critical role in the growth and proliferation of cells. By inhibiting the activity of PKC, DPI can slow down or stop the growth of cancer cells and induce apoptosis. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which can lead to the inhibition of cell growth and proliferation. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, which can slow down or stop the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPI is that it is a potent inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have anticancer and anti-Alzheimer's disease properties, which makes it useful for studying the potential use of DPI in the treatment of these diseases. However, one of the limitations of DPI is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on DPI. One potential direction is to study the use of DPI in combination with other anticancer drugs to enhance their effectiveness. Another potential direction is to study the use of DPI in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of DPI and its potential side effects.
Métodos De Síntesis
The synthesis of DPI involves the reaction of 2-amino-4,5-dimethylimidazole with ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain DPI. The purity of DPI can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the growth and proliferation of cancer cells. DPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPI has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of the disease.
Propiedades
Número CAS |
191230-88-3 |
|---|---|
Nombre del producto |
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazol-5-one |
InChI |
InChI=1S/C6H8N4O/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
Clave InChI |
MFKFGTYJKFKBBK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=NC(=O)N2)N(N1)C |
SMILES |
CC1=NN(C2=C1NC(=O)N2)C |
SMILES canónico |
CC1=C2C(=NC(=O)N2)N(N1)C |
Sinónimos |
Imidazo[4,5-c]pyrazol-5(1H)-one, 4,6-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)


![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)




